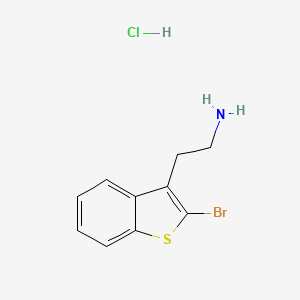

2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride

Description

2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H10BrNS·HCl It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Properties

IUPAC Name |

2-(2-bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNS.ClH/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10;/h1-4H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJPDYQNKAJLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride typically involves the bromination of benzothiophene followed by amination. One common method is the reaction of benzothiophene with bromine to form 2-bromobenzothiophene. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of benzothiophene derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzothiophene ring play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Bromo-1-benzothiophen-3-yl)methanamine;hydrochloride

- 2-(2-Chloro-1-benzothiophen-3-yl)ethanamine;hydrochloride

- 2-(2-Iodo-1-benzothiophen-3-yl)ethanamine;hydrochloride

Uniqueness

2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities. The choice of halogen can influence the compound’s solubility, stability, and interaction with other molecules.

Biological Activity

2-(2-Bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Molecular Information:

| Property | Value |

|---|---|

| CAS Number | 36035-33-3 |

| Molecular Formula | C₉H₉BrClNS |

| Molecular Weight | 278.60 g/mol |

| IUPAC Name | (2-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its structural components. The bromine atom and the benzothiophene ring enhance its reactivity and binding affinity to various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to diverse biological effects.

Potential Biological Activities

-

Antimicrobial Activity:

- Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

- A study demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, suggesting promising applications in developing new antimicrobial agents.

-

Anticancer Properties:

- The anticancer potential of this compound has been investigated in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

- For instance, a study reported that derivatives of benzothiophene exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating a strong potential for further development as anticancer therapeutics.

Research Findings

Several studies have focused on the biological activity of benzothiophene derivatives, including this compound:

Case Studies

-

Study on Antimicrobial Activity:

- A recent study evaluated the antimicrobial efficacy of several bromobenzothiophene derivatives, including this compound. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.

-

Anticancer Evaluation:

- In a preclinical trial, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a significant reduction in cell viability after treatment with varying concentrations over 48 hours, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended storage conditions for 2-(2-Bromo-1-benzothiophen-3-yl)ethanamine hydrochloride to ensure stability?

Methodological Answer: For short-term storage (1–2 weeks), maintain the compound at 2–8°C in a tightly sealed container to prevent moisture absorption. For long-term stability (1–2 years), store at -20°C under inert gas (e.g., argon) to minimize degradation. Avoid freeze-thaw cycles, as repeated phase changes may compromise structural integrity .

Q. What synthetic routes are commonly employed to prepare halogenated benzothiophene-ethylamine derivatives?

Methodological Answer: A typical synthesis involves:

Bromination : Introduce bromine at the 2-position of benzothiophene using electrophilic substitution (e.g., NBS or Br₂ in acetic acid).

Side-chain functionalization : React the brominated benzothiophene with ethylamine precursors (e.g., via nucleophilic substitution or reductive amination).

Salt formation : Treat the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .

Q. Key Considerations :

- Monitor reaction temperature to avoid over-bromination.

- Use TLC or HPLC to track intermediate purity.

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

Advanced Research Questions

Q. How does the bromine substitution on the benzothiophene ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2-bromo group acts as a leaving site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key factors:

- Electronic effects : Bromine’s electronegativity increases reactivity toward oxidative addition with Pd(0).

- Steric hindrance : The 2-position on benzothiophene may limit access to bulky catalysts.

Case Study :

In Suzuki couplings with arylboronic acids, yields drop significantly when using ligands larger than PPh₃. Optimize with smaller ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What methodological approaches are used to resolve contradictions in reported biological activities of halogenated benzothiophene derivatives?

Methodological Answer:

Q. How can researchers optimize the solubility of this hydrochloride salt in aqueous buffers for in vitro assays?

Methodological Answer:

Note : Conduct stability tests (e.g., UV-Vis spectroscopy) to confirm no precipitation over 24 hours.

Q. What strategies mitigate decomposition during prolonged biological experiments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.